N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene moiety, and an isopropoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene moiety. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Moiety: This step involves the acylation of the piperidine ring with thiophene-2-carbonyl chloride under basic conditions.
Attachment of the Isopropoxypropyl Group: This is typically done through an etherification reaction using isopropyl alcohol and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene moiety may play a crucial role in binding to these targets, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
N-[3-(PROPAN-2-YLOXY)PROPYL]PIPERIDINE-4-CARBOXAMIDE: Lacks the thiophene moiety, making it less versatile in certain applications.
1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE: Lacks the isopropoxypropyl group, which may affect its solubility and reactivity.
Uniqueness
N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(3-propan-2-yloxypropyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)22-11-4-8-18-16(20)14-6-9-19(10-7-14)17(21)15-5-3-12-23-15/h3,5,12-14H,4,6-11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPKNNXNMWKIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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